molecular formula C7H3Cl2N3O2 B1435330 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638760-72-1

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1435330
CAS No.: 1638760-72-1
M. Wt: 232.02 g/mol
InChI Key: PLENHKVVLSUDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic organic compound. It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the pyrrolo[2,3-d]pyrimidine ring system, and a carboxylic acid group at the 6th position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures (around 70°C) and requires careful control of reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors used in cancer therapy.

    Industry: The compound is used in the development of agrochemicals such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the carboxylic acid group at the 6th position in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid makes it unique compared to its analogs. This functional group can participate in additional chemical reactions, such as esterification or amidation, allowing for the synthesis of a wider range of derivatives with potential biological activities .

Properties

IUPAC Name

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLENHKVVLSUDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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